2-((5-(Methoxycarbonyl)-3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium
Description
This compound features a benzothiazole core fused with a quinolinium moiety via a methylene bridge. Key structural elements include:
- Benzothiazole ring: Positioned at the core, substituted with a methoxycarbonyl group (-COOCH₃) at position 5 and a sulphonatobutyl (-SO₃⁻-C₄H₈-) chain at position 2.
- Functional groups: The sulphonatobutyl substituent confers hydrophilicity, while the methoxycarbonyl group modulates electronic properties, influencing reactivity and binding affinity.
This structural combination is designed to optimize both solubility and bioactivity, making the compound relevant in medicinal chemistry and materials science .
Properties
CAS No. |
84434-35-5 |
|---|---|
Molecular Formula |
C24H24N2O5S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[(2Z)-5-methoxycarbonyl-2-[(1-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C24H24N2O5S2/c1-25-19(11-9-17-7-3-4-8-20(17)25)16-23-26(13-5-6-14-33(28,29)30)21-15-18(24(27)31-2)10-12-22(21)32-23/h3-4,7-12,15-16H,5-6,13-14H2,1-2H3 |
InChI Key |
OGVGWGGXMWGPSC-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=C(S3)C=CC(=C4)C(=O)OC)CCCCS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=C(S3)C=CC(=C4)C(=O)OC)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-methylquinolinium typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinolinium with a benzothiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-methylquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinolinium moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
2-[[5-(Methoxycarbonyl)-3-(4-sulfonatobutyl)-3H-benzothiazol-2-ylidene]methyl]-1-methylquinolinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and quinolinium moieties can intercalate with DNA or bind to proteins, leading to alterations in cellular processes. The sulfonate group enhances its solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table compares the target compound with structurally related molecules:
Key Comparative Insights
Solubility: The target compound’s sulphonatobutyl chain confers superior aqueous solubility compared to non-sulphonated analogues (e.g., thiazolidinone derivatives in ). In contrast, benzoxazolium derivatives with shorter sulphonatopropyl chains (e.g., ) exhibit moderate solubility but retain fluorescence utility.
Electronic Effects :
- The methoxycarbonyl group in the target compound withdraws electron density, polarizing the benzothiazole ring. This contrasts with electron-donating groups (e.g., methoxy in ), which increase electron density and alter reactivity.
Biological Activity: Thiazolidinone derivatives () show confirmed antimicrobial activity, while benzothiazole-quinolinium hybrids (target compound and ) are hypothesized to target cancer pathways due to structural similarity to kinase inhibitors.
Synthetic Complexity: The target compound requires multi-step synthesis to introduce the sulphonatobutyl and quinolinium groups, whereas simpler analogues (e.g., ) are synthesized in fewer steps.
Biological Activity
The compound 2-((5-(Methoxycarbonyl)-3-(4-sulphonatobutyl)-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium is a novel derivative of benzothiazole, which has gained attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and relevant case studies concerning this compound's efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that combines a benzothiazole moiety with a quinolinium unit. Its chemical formula is C₁₈H₁₈N₂O₄S, and it possesses unique properties that contribute to its biological activity:
- Molecular Weight : 358.41 g/mol
- Solubility : Soluble in polar solvents, which may enhance its bioavailability.
- Functional Groups : The presence of methoxycarbonyl and sulfonate groups enhances its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to the target compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
- Methods Used :
- MTT assay for cell viability.
- Flow cytometry for apoptosis and cell cycle analysis.
- ELISA for inflammatory cytokine levels (IL-6, TNF-α).
Key Findings :
- Inhibition of Cell Proliferation : The target compound significantly inhibited the proliferation of A431 and A549 cells, with IC₅₀ values indicating effective cytotoxicity at low micromolar concentrations.
- Apoptosis Induction : Flow cytometry results revealed increased early and late-stage apoptosis in treated cells, suggesting a mechanism involving programmed cell death.
- Cell Cycle Arrest : The compound induced G1 phase arrest, which was confirmed by flow cytometry analysis.
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed by measuring the levels of inflammatory markers in RAW264.7 macrophages:
- Cytokine Suppression : Significant reductions in IL-6 and TNF-α levels were observed post-treatment, indicating that the compound may modulate inflammatory responses effectively.
The mechanisms underlying the biological activities of the compound are multifaceted:
- Signal Pathway Inhibition : The compound appears to inhibit key signaling pathways involved in cancer proliferation, including the AKT and ERK pathways. This inhibition was confirmed through Western blot analysis.
- Receptor Affinity : Similar benzothiazole derivatives have shown affinity for sigma receptors, which are implicated in various neurological functions and could influence tumor growth dynamics.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the biological activity of benzothiazole derivatives:
| Study | Compound | Activity | Cell Line | Findings |
|---|---|---|---|---|
| Kamal et al. (2010) | B7 | Anticancer | A431 | Significant inhibition of proliferation |
| Noolvi et al. (2012) | 4i | Anticancer | HOP-92 | Promising activity against lung cancer |
| El-Helby et al. (2019) | 6-chloro-B7 | Anti-inflammatory | RAW264.7 | Reduced IL-6 and TNF-α levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
